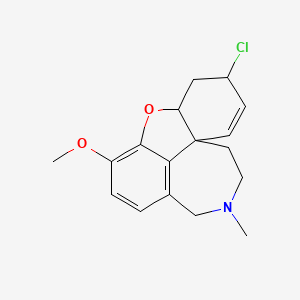

(3alpha)-3-Deoxy-3-chlorogalanthamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3alpha)-3-Désoxy-3-chlorogalanthamine est un dérivé synthétique de la galanthamine, un alcaloïde initialement isolé des bulbes de la plante de perce-neige (espèce Galanthus)

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (3alpha)-3-Désoxy-3-chlorogalanthamine implique généralement la chloration de la galanthamine. La réaction est effectuée dans des conditions contrôlées afin de garantir la substitution sélective du groupe hydroxyle en position 3 par un atome de chlore. Les réactifs couramment utilisés dans ce processus comprennent le chlorure de thionyle (SOCl2) ou le pentachlorure de phosphore (PCl5) en présence d'un solvant approprié tel que le dichlorométhane (CH2Cl2).

Méthodes de production industrielle

La production industrielle de (3alpha)-3-Désoxy-3-chlorogalanthamine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser la formation de sous-produits.

Analyse Des Réactions Chimiques

Types de réactions

(3alpha)-3-Désoxy-3-chlorogalanthamine subit diverses réactions chimiques, notamment :

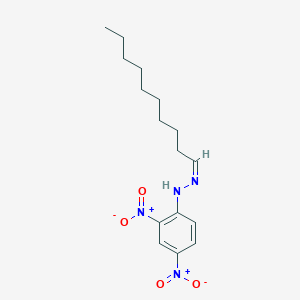

Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent reconvertir le composé en sa forme alcoolique parente.

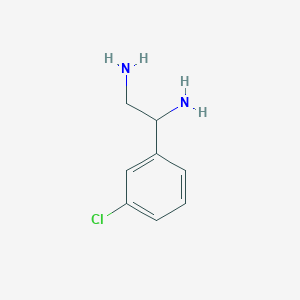

Substitution : L'atome de chlore peut être substitué par d'autres nucléophiles tels que les amines ou les thiols.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

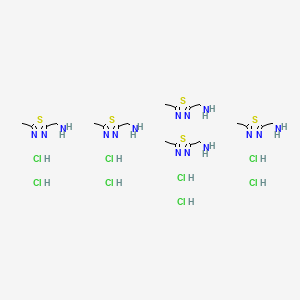

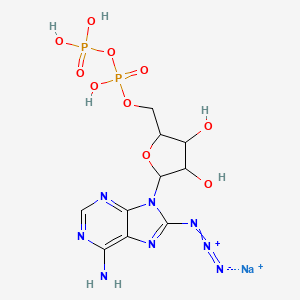

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l'azoture de sodium (NaN3) ou la thiourée (NH2CSNH2).

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels.

Applications de la recherche scientifique

(3alpha)-3-Désoxy-3-chlorogalanthamine a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse d'autres molécules organiques complexes.

Biologie : Le composé est étudié pour ses effets potentiels sur l'activité enzymatique et les interactions protéiques.

Médecine : La recherche se concentre sur son utilisation potentielle dans le traitement de troubles neurologiques tels que la maladie d'Alzheimer en raison de sa capacité à inhiber l'acétylcholinestérase.

Industrie : Il est utilisé dans le développement de produits pharmaceutiques et d'autres produits chimiques.

Mécanisme d'action

Le mécanisme d'action de (3alpha)-3-Désoxy-3-chlorogalanthamine implique l'inhibition de l'acétylcholinestérase, une enzyme responsable de la dégradation de l'acétylcholine dans la fente synaptique. En inhibant cette enzyme, le composé augmente les niveaux d'acétylcholine, renforçant ainsi la transmission cholinergique. Ce mécanisme est particulièrement pertinent dans le contexte des troubles neurologiques où des déficits cholinergiques sont observés.

Applications De Recherche Scientifique

(3alpha)-3-Deoxy-3-chlorogalanthamine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential effects on enzyme activity and protein interactions.

Medicine: Research focuses on its potential use in treating neurological disorders such as Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Mécanisme D'action

The mechanism of action of (3alpha)-3-Deoxy-3-chlorogalanthamine involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurological disorders where cholinergic deficits are observed.

Comparaison Avec Des Composés Similaires

Composés similaires

Galanthamine : Le composé parent dont (3alpha)-3-Désoxy-3-chlorogalanthamine est dérivé.

Donépézil : Un autre inhibiteur de l'acétylcholinestérase utilisé dans le traitement de la maladie d'Alzheimer.

Rivastigmine : Un composé similaire avec un mécanisme d'action différent, mais également utilisé pour le traitement de la maladie d'Alzheimer.

Unicité

(3alpha)-3-Désoxy-3-chlorogalanthamine est unique en raison de sa modification structurale spécifique, qui peut conférer des propriétés pharmacocinétiques et pharmacodynamiques différentes par rapport à son composé parent et à d'autres inhibiteurs de l'acétylcholinestérase similaires. Cette unicité en fait un composé précieux pour de futures recherches et applications thérapeutiques potentielles.

Propriétés

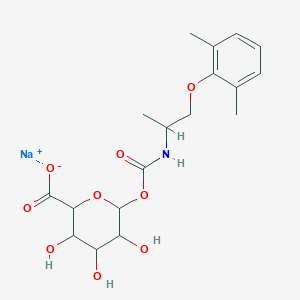

IUPAC Name |

14-chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO2/c1-19-8-7-17-6-5-12(18)9-14(17)21-16-13(20-2)4-3-11(10-19)15(16)17/h3-6,12,14H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNNIEUBVQRBLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)

![1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12287661.png)

![5-Amino-2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12287667.png)